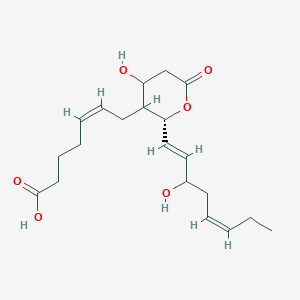

11-Dehydro thromboxane B3

Description

BenchChem offers high-quality 11-Dehydro thromboxane B3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Dehydro thromboxane B3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(Z)-7-[(2R)-4-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16?,17?,18-/m1/s1 |

InChI Key |

OAHMLWQISGEXBB-PDVMSHQQSA-N |

Isomeric SMILES |

CC/C=C\CC(/C=C/[C@@H]1C(C(CC(=O)O1)O)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 11-Dehydrothromboxane B3 in Humans: A Technical Guide for Researchers and Drug Development Professionals

Introduction

11-Dehydrothromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3)[1]. While research on 11-dehydro-TXB3 is not as extensive as that for its analogue, 11-dehydrothromboxane B2 (the metabolite of thromboxane A2), its biological significance is intrinsically linked to the physiological effects of its precursor, TXA3. This guide provides a comprehensive overview of the current understanding of 11-dehydro-TXB3, drawing parallels from the well-established role of the thromboxane A2 pathway to elucidate its potential clinical relevance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles of eicosanoids in human health and disease.

Thromboxanes are potent bioactive lipids that play a critical role in thrombosis, vasoconstriction, and inflammation[2][3]. The balance between different types of thromboxanes can significantly impact cardiovascular health. The formation of TXA3 is dependent on the dietary intake of omega-3 fatty acids, specifically eicosapentaenoic acid (EPA)[4]. Consequently, the measurement of 11-dehydro-TXB3 in urine serves as a non-invasive biomarker for in vivo TXA3 production[1].

Core Concepts: Thromboxane A3 and its Metabolite

Thromboxane A3 is synthesized in platelets following the ingestion of EPA[4]. Unlike thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 is considered to be biologically less active[2][4]. This difference in activity is a key factor in the proposed cardiovascular benefits of omega-3 fatty acid consumption[2]. The reduced potency of TXA3, coupled with a potential reduction in TXA2 formation, shifts the physiological balance towards reduced platelet reactivity and vasoconstriction[4].

Key Points:

-

Precursor: Thromboxane A3 (TXA3)

-

Source of Precursor: Eicosapentaenoic Acid (EPA), an omega-3 fatty acid.

-

Biological Activity of Precursor: Weak vasoconstrictor and platelet aggregator compared to TXA2.

-

Metabolite: 11-Dehydrothromboxane B3 (11-dehydro-TXB3).

-

Significance of Metabolite: A stable, urinary biomarker for endogenous TXA3 production.

Signaling Pathways

The signaling pathway of TXA3 is presumed to be similar to that of TXA2, acting through the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor[3][5]. However, the binding affinity and subsequent downstream signaling of TXA3 are weaker. The general pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C, ultimately resulting in platelet activation and smooth muscle contraction, albeit to a lesser extent than that induced by TXA2.

Caption: Simplified signaling pathway of Thromboxane A3.

Experimental Protocols

The methodologies for studying 11-dehydro-TXB3 are analogous to those used for 11-dehydro-TXB2. The primary method involves the quantification of the metabolite in urine using mass spectrometry.

Quantification of 11-Dehydrothromboxane B3 in Human Urine

This protocol is adapted from established methods for 11-dehydro-TXB2 quantification[6].

Objective: To measure the concentration of 11-dehydro-TXB3 in human urine as an index of in vivo TXA3 production.

Materials:

-

Urine samples

-

11-dehydro-TXB3 standard

-

Deuterated internal standard (e.g., 11-dehydro-TXB2-d4, assuming similar chromatographic behavior)

-

Solid-phase extraction (SPE) cartridges (mixed-mode anion exchange)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge samples to remove particulate matter.

-

Add the internal standard to an aliquot of the urine supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte using an appropriate solvent mixture.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analyte using a suitable C18 column with a gradient elution.

-

Detect and quantify the analyte using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using the 11-dehydro-TXB3 standard.

-

Calculate the concentration of 11-dehydro-TXB3 in the urine samples based on the peak area ratio of the analyte to the internal standard.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Caption: Experimental workflow for urinary 11-dehydro-TXB3 analysis.

Data Presentation: Quantitative Data Summary

Direct quantitative data for 11-dehydro-TXB3 in human populations is scarce. The table below presents a comparative summary of the properties of TXA2 and TXA3, which is foundational to understanding the significance of their respective metabolites.

| Feature | Thromboxane A2 (TXA2) | Thromboxane A3 (TXA3) | Reference |

| Precursor | Arachidonic Acid (AA) | Eicosapentaenoic Acid (EPA) | [4] |

| Biological Activity | Potent vasoconstrictor and platelet aggregator | Weak vasoconstrictor and platelet aggregator | [2][4] |

| Primary Metabolite | 11-dehydrothromboxane B2 (11-dehydro-TXB2) | 11-dehydrothromboxane B3 (11-dehydro-TXB3) | [1][7] |

| Clinical Significance of Metabolite | Biomarker for platelet activation and cardiovascular risk | Potential biomarker for EPA efficacy and reduced cardiovascular risk | [8][9] |

The following table summarizes levels of 11-dehydro-TXB2 in various populations, providing a reference for potential future studies on 11-dehydro-TXB3.

| Population | Condition | Mean Urinary 11-dehydro-TXB2 Levels (pg/mg creatinine) | Reference |

| Healthy Volunteers | Baseline | 3337 | [10] |

| Patients with Diabetes Mellitus | Baseline | 5656 | [10] |

| Patients with Acute Coronary Syndrome | Post-Aspirin (Poor Responders) | >1500 | [10][11] |

| Males with Metabolic Syndrome | Elevated | ≥2500 in two-thirds of patients | [12] |

Clinical and Therapeutic Relevance

The primary clinical relevance of 11-dehydro-TXB3 lies in its potential as a biomarker for the biological effects of dietary EPA supplementation. Increased levels of urinary 11-dehydro-TXB3 would indicate a metabolic shift towards the production of the less potent TXA3, which is hypothesized to be a key mechanism behind the cardioprotective effects of omega-3 fatty acids.

Potential Applications:

-

Monitoring EPA Therapy: Measuring urinary 11-dehydro-TXB3 could provide a direct readout of the biochemical efficacy of EPA supplementation in shifting the prostanoid profile.

-

Cardiovascular Risk Assessment: A higher ratio of 11-dehydro-TXB3 to 11-dehydro-TXB2 could signify a lower risk of thrombotic events.

-

Drug Development: For novel antiplatelet or anti-inflammatory drugs, assessing their impact on the production of both TXA2 and TXA3 metabolites could provide a more complete picture of their mechanism of action.

Future Directions

The field would greatly benefit from further research specifically focused on 11-dehydrothromboxane B3. Key areas for future investigation include:

-

Establishment of Normative Ranges: Determining the normal range of urinary 11-dehydro-TXB3 in healthy populations and in those with various diseases.

-

Correlation with Clinical Outcomes: Prospective studies are needed to correlate urinary 11-dehydro-TXB3 levels with cardiovascular events.

-

Head-to-Head Comparison with 11-dehydro-TXB2: Directly comparing the levels and ratios of the two metabolites in response to dietary interventions and in different disease states.

Conclusion

11-Dehydrothromboxane B3 is a urinary metabolite of the less potent, EPA-derived thromboxane A3. While direct research on this molecule is limited, its biological significance is inferred from the known properties of its precursor. As a biomarker, it holds promise for monitoring the efficacy of dietary omega-3 fatty acid supplementation and for assessing cardiovascular risk. Further research is warranted to fully elucidate its role in human physiology and to validate its clinical utility. The methodologies and understanding of the analogous 11-dehydro-TXB2 provide a robust framework for these future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thromboxane - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 6. celerion.com [celerion.com]

- 7. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 8. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 10. wjgnet.com [wjgnet.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

11-Dehydro Thromboxane B3: An In-Depth Technical Guide to its Role as a Biomarker for Eicosapentaenoic Acid (EPA) Intake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a critical modulator of various physiological processes, including inflammation and platelet aggregation. Accurate assessment of EPA intake and its downstream metabolic effects is paramount in clinical research and drug development. This technical guide provides a comprehensive overview of 11-dehydro thromboxane B3 (11-dehydro-TXB3) as a specific and reliable urinary biomarker for EPA intake. We will delve into the metabolic pathways, present quantitative data from key studies, detail experimental protocols for its measurement, and provide visual representations of the underlying biochemical processes.

Metabolic Pathway of EPA to 11-Dehydro Thromboxane B3

Eicosapentaenoic acid competes with the omega-6 fatty acid arachidonic acid (AA) for metabolism by the cyclooxygenase-1 (COX-1) enzyme within platelets. While AA is converted to the potent pro-aggregatory and vasoconstrictive agent thromboxane A2 (TXA2), EPA is metabolized to thromboxane A3 (TXA3), which is considered to be biologically inactive or only weakly pro-aggregatory.

Both TXA2 and TXA3 are highly unstable and are rapidly hydrolyzed to their respective stable, inactive metabolites, thromboxane B2 (TXB2) and thromboxane B3 (TXB3). These metabolites are then further metabolized in the circulation, primarily through the actions of 11-hydroxydehydrogenase and beta-oxidation, to form more stable urinary metabolites. For TXB3, a key urinary metabolite is 11-dehydro thromboxane B3. The measurement of this urinary metabolite provides a non-invasive and integrated assessment of in vivo TXA3 production, and consequently, EPA utilization by the COX-1 pathway.

Quantitative Data: EPA Intake and 11-Dehydro Thromboxane B3 Levels

While extensive dose-response studies in humans directly correlating specific EPA intake levels with urinary 11-dehydro-TXB3 concentrations are limited, existing research provides compelling evidence for this relationship. The following tables summarize key findings from relevant studies.

Table 1: Human Study of EPA Supplementation and Thromboxane Metabolite Formation

| EPA Dosage | Study Population | Key Finding | Reference |

| 1.8 g/day | Healthy male adult | Identification of 11-dehydro-2,3-dinorthromboxane B3 (a metabolite of 11-dehydro-TXB3) in urine, confirming the in vivo metabolic pathway of EPA to thromboxane B3 metabolites. | [1] |

Table 2: In Vitro Study on Dose-Dependent Thromboxane A3 Formation from EPA

| EPA Concentration (µM) | System | Effect on Thromboxane A3 (TXA3) Formation | Reference |

| 0.01 - 50 | Washed human platelets | Dose-dependent increase in TXA3 synthesis. |

Table 3: Animal Study on Dietary Fish Oil and Thromboxane Metabolites

| Dietary Fish Oil (EPA/DHA) | Study Subjects | Key Findings | Reference |

| Dose-ranging | Healthy Beagles | - Dose-dependent increase in serum EPA concentrations.- Increased serum EPA was a significant negative predictor of urinary 11-dehydro-TXB2, indicating a competitive and dose-dependent effect of EPA on the thromboxane pathway. | [2] |

Experimental Protocols

Accurate quantification of 11-dehydro thromboxane B3 is crucial for its utility as a biomarker. Below are detailed methodologies for its measurement in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high specificity and sensitivity for the quantification of 11-dehydro-TXB3.

1. Sample Preparation and Extraction:

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁸O₂]11-dehydrothromboxane B3) to a urine sample.

-

Solid-Phase Extraction (SPE):

-

Acidify the urine sample to approximately pH 3 with 1 M HCl.

-

Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water and then hexane to remove interfering substances.

-

Elute the thromboxane metabolites with ethyl acetate.

-

-

Evaporation: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen.

2. Derivatization:

-

To enhance volatility and improve chromatographic properties, derivatize the extracted residue. A common procedure involves:

-

Methoximation: React with methoxylamine hydrochloride to protect the ketone group.

-

Esterification: Convert the carboxylic acid group to a methyl ester using diazomethane or a similar reagent.

-

Silylation: Convert the hydroxyl groups to trimethylsilyl (TMS) or other silyl ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

3. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: Use a capillary column suitable for lipid analysis (e.g., DB-1 or equivalent).

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient program to separate the analytes of interest.

-

-

Mass Spectrometer:

-

Ionization: Electron impact (EI) or chemical ionization (CI).

-

Analysis Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for both the native 11-dehydro-TXB3 derivative and the internal standard.

-

4. Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations of 11-dehydro-TXB3 with a fixed amount of the internal standard.

-

Calculate the concentration of 11-dehydro-TXB3 in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the result to urinary creatinine concentration to account for variations in urine dilution.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

ELISA offers a higher-throughput and more cost-effective alternative to GC-MS, though with potentially lower specificity.

1. Sample Preparation:

-

Dilution: Dilute urine samples with the assay buffer provided in the commercial ELISA kit. The dilution factor will depend on the expected concentration of the analyte.

-

Creatinine Measurement: Measure the creatinine concentration in a separate aliquot of the urine sample for normalization.

2. ELISA Procedure (Competitive Assay):

-

Coating: The microplate wells are pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

Competition: Add the diluted urine samples, standards, and a fixed amount of 11-dehydro-TXB3 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to the wells. Also add a primary antibody specific for 11-dehydro-TXB3 (e.g., mouse monoclonal anti-11-dehydro-TXB3).

-

Incubation: During incubation, the 11-dehydro-TXB3 in the sample and the enzyme-conjugated 11-dehydro-TXB3 compete for binding to the primary antibody. The resulting antibody-antigen complexes are then captured by the antibody coated on the plate.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.

-

Stopping Reaction: Stop the reaction by adding a stop solution.

3. Data Analysis:

-

Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader.

-

Standard Curve: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The absorbance is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.

-

Calculation: Determine the concentration of 11-dehydro-TXB3 in the samples by interpolating their absorbance values on the standard curve.

-

Normalization: Normalize the results to the urinary creatinine concentration.

Conclusion

Urinary 11-dehydro thromboxane B3 serves as a valuable and specific biomarker for assessing the in vivo metabolic conversion of eicosapentaenoic acid through the cyclooxygenase-1 pathway. Its non-invasive measurement provides a reliable tool for researchers and drug development professionals to monitor compliance with EPA supplementation, to investigate the pharmacodynamics of EPA-based therapies, and to explore the role of the EPA-derived eicosanoid pathway in health and disease. While further human studies are needed to establish a definitive dose-response relationship, the existing evidence strongly supports the utility of 11-dehydro-TXB3 as a key biomarker in the field of omega-3 fatty acid research.

References

- 1. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary fish oil alters the lysophospholipid metabolomic profile and decreases urinary 11-dehydro thromboxane B₂ concentration in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Dehydro Thromboxane B3: A Technical Guide to its Role in Omega-3 Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-dehydro thromboxane B3 (11-dehydro-TXB3), a urinary metabolite of thromboxane A3 (TXA3), and its intrinsic link to the metabolism of omega-3 fatty acids, particularly eicosapentaenoic acid (EPA). While the physiological and pathological roles of the arachidonic acid-derived thromboxane A2 (TXA2) and its metabolites are well-documented, the corresponding products from the omega-3 pathway are less characterized. This document will delve into the biosynthesis of 11-dehydro-TXB3, its comparative analysis with its omega-6 counterpart, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), and its potential as a biomarker for assessing in vivo omega-3 fatty acid metabolism and therapeutic interventions. Detailed experimental protocols for its quantification and visualizations of the relevant biochemical pathways are provided to support further research in this area.

Introduction: The Dichotomy of Thromboxanes in Eicosanoid Metabolism

Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, play a pivotal role in a myriad of physiological and pathological processes, including inflammation, hemostasis, and cardiovascular function. The nature of the precursor fatty acid—omega-3 or omega-6—profoundly influences the biological activity of the resulting eicosanoids. The cyclooxygenase (COX) pathway, a key enzymatic cascade in eicosanoid synthesis, metabolizes arachidonic acid (AA), an omega-6 fatty acid, into a series of pro-inflammatory and pro-thrombotic mediators, most notably thromboxane A2 (TXA2)[1][2]. TXA2 is a potent vasoconstrictor and platelet aggregator, and its in vivo production is a critical factor in the pathogenesis of cardiovascular diseases[1][2][3].

Conversely, the omega-3 fatty acid eicosapentaenoic acid (EPA) is a substrate for the same COX enzymes, leading to the production of the 3-series prostanoids, including thromboxane A3 (TXA3). It is generally accepted that TXA3 exhibits significantly less potent biological activity compared to TXA2[4][5]. This difference in potency forms the basis of the cardioprotective effects attributed to dietary omega-3 fatty acid consumption.

The assessment of in vivo thromboxane production is challenging due to the short half-life of the parent compounds, TXA2 and TXA3. Consequently, the measurement of their stable urinary metabolites has become the gold standard for quantifying their systemic biosynthesis[6][7]. The major urinary metabolite of TXA2 is 11-dehydro-thromboxane B2 (11-dehydro-TXB2), and its measurement is a well-established biomarker of platelet activation and cardiovascular risk[6][8][9][10]. Similarly, 11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a urinary metabolite of TXA3, serving as a potential biomarker for the in vivo metabolism of EPA[11][12][13][14].

This guide will provide an in-depth exploration of 11-dehydro-TXB3, from its biochemical origins to its analytical determination and potential clinical significance.

Biosynthesis and Signaling Pathway of 11-Dehydro Thromboxane B3

The formation of 11-dehydro-TXB3 is a multi-step enzymatic process that begins with the release of EPA from the cell membrane.

Enzymatic Cascade

-

Phospholipase A2 (PLA2) Activation: Upon cellular stimulation (e.g., by thrombin, collagen, or ADP), PLA2 is activated and cleaves EPA from the sn-2 position of membrane phospholipids.

-

Cyclooxygenase (COX) Activity: The free EPA is then metabolized by either COX-1 (constitutively expressed in platelets and other cells) or COX-2 (inducible during inflammation) to form the unstable endoperoxide, prostaglandin H3 (PGH3)[1][15].

-

Thromboxane A3 Synthase (TXAS): PGH3 is subsequently converted to TXA3 by the action of TXAS, an enzyme primarily found in platelets.

-

Non-enzymatic Hydrolysis: TXA3 is highly unstable and rapidly hydrolyzes non-enzymatically to the more stable, but biologically inactive, thromboxane B3 (TXB3).

-

Metabolic Conversion to 11-Dehydro-TXB3: TXB3 undergoes further metabolism in the liver and other tissues, primarily through the action of 11-hydroxydehydrogenase, which oxidizes the hydroxyl group at position 11 to a keto group, forming 11-dehydro-TXB3. This stable metabolite is then excreted in the urine[7].

Signaling Pathway

Thromboxane A3, like its counterpart TXA2, exerts its (albeit weaker) biological effects by binding to and activating thromboxane receptors (TP receptors), which are G-protein coupled receptors (GPCRs)[3][13][16]. The binding of TXA3 to the TP receptor is thought to initiate a signaling cascade, although it is less potent than that initiated by TXA2.

Data Presentation: Quantitative Analysis

The quantitative relationship between dietary omega-3 fatty acid intake and the urinary excretion of 11-dehydro-TXB3 and 11-dehydro-TXB2 is a key area of research for understanding the in vivo effects of these fatty acids.

Table 1: Basal Urinary Levels of 11-Dehydro-TXB3 and 11-Dehydro-TXB2 in Healthy Volunteers

| Analyte | Mean Urinary Excretion (pg/mg creatinine) | Reference |

| 11-Dehydro-Thromboxane B3 | 1.29 - 7.64 | [17] |

| 11-Dehydro-Thromboxane B2 | ~635 ± 427 | [4] |

| Ratio (11-dehydro-TXB3 / 11-dehydro-TXB2) | < 1% | [17] |

Note: The level of 11-dehydro-TXB3 was noted to increase with dietary supplementation of eicosapentaenoic acid.[17]

Table 2: Effect of Omega-3 Fatty Acid Supplementation on Thromboxane Metabolites

| Study Population | Intervention | Duration | Effect on 11-dehydro-TXB2 | Reference |

| 35 healthy male volunteers | 15 g/day fish oil concentrate | 10 weeks | 38% reduction in urinary excretion | [15] |

| 50 adult Beagle dogs | Diets with increasing EPA and DHA | 90 days | Serum EPA concentration was a significant negative predictor of urinary 11-dehydro-TXB2 | [18] |

| Children and adolescents with depressive disorder | Omega-3 FA supplementation | 12 weeks | Significant reduction in plasma Thromboxane B2 | [19] |

Note: While these studies focus on the reduction of the omega-6 derived metabolite, they provide evidence for the competitive nature of omega-3 fatty acids in the COX pathway, which would concurrently lead to an increase in 11-dehydro-TXB3.

Experimental Protocols

The accurate quantification of 11-dehydro-TXB3 in biological matrices, primarily urine, is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques due to their high sensitivity and specificity.

General Workflow for Urinary 11-Dehydro-TXB3 Analysis

References

- 1. ijnrd.org [ijnrd.org]

- 2. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary Metabolite Profiling to Non-Invasively Monitor the Omega-3 Index: An Exploratory Secondary Analysis of a Randomized Clinical Trial in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review | MDPI [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Insights into Structural Determinants for Prostanoid Thromboxane A2 Receptor- and Prostacyclin Receptor-G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. celerion.com [celerion.com]

- 18. Biomarkers of fish oil omega-3 polyunsaturated fatty acids intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arachidonic acid oxygenation by COX-1 and COX-2. Mechanisms of catalysis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on 11-Dehydrothromboxane B3 in Cardiovascular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary research surrounding 11-Dehydrothromboxane B3 (11-dehydro-TXB3), a urinary metabolite of Thromboxane A3 (TXA3). While research on its more prevalent analogue, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), is extensive, the body of knowledge on 11-dehydro-TXB3 is emerging. This document consolidates the current understanding of its biosynthesis, analytical methodologies for its detection, and its potential implications for cardiovascular health, particularly in the context of omega-3 fatty acid supplementation. Given the limited direct research on 11-dehydro-TXB3, this guide draws parallels with the well-established role of the thromboxane A2 pathway in cardiovascular physiology and pathology.

Biosynthesis and Metabolism of 11-Dehydrothromboxane B3

Thromboxanes are potent bioactive eicosanoids that play a significant role in platelet aggregation and vasoconstriction. They are synthesized from polyunsaturated fatty acids via the cyclooxygenase (COX) pathway. The nature of the precursor fatty acid determines the type of thromboxane produced.

-

Thromboxane A2 (TXA2) Synthesis: The classical pathway involves the conversion of arachidonic acid (AA), an omega-6 fatty acid, into prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes. PGH2 is then isomerized by thromboxane synthase to form TXA2. TXA2 is highly unstable and is rapidly hydrolyzed to the inactive but stable thromboxane B2 (TXB2). TXB2 is further metabolized in the liver to various urinary metabolites, with 11-dehydro-TXB2 being a major, long-lived product that serves as a reliable biomarker of in vivo TXA2 production and platelet activation.

-

Thromboxane A3 (TXA3) Synthesis: Dietary supplementation with eicosapentaenoic acid (EPA), an omega-3 fatty acid, introduces a competing substrate for the COX enzymes. EPA is converted to prostaglandin H3 (PGH3), which is subsequently metabolized by thromboxane synthase to yield Thromboxane A3 (TXA3)[1]. Similar to TXA2, TXA3 is unstable and is hydrolyzed to thromboxane B3 (TXB3). TXB3 is then metabolized to 11-dehydrothromboxane B3 (11-dehydro-TXB3), which is excreted in the urine.

The key difference lies in the biological activity of the end products. While TXA2 is a potent agonist for platelet aggregation and vasoconstriction, TXA3 is considered to be a much weaker agonist, and some studies even refer to it as non-aggregatory[1]. This difference forms the basis of the cardioprotective effects attributed to EPA supplementation, as it shifts the eicosanoid profile towards less pro-thrombotic and vasoconstrictive mediators.

Quantitative Data

The available quantitative data for 11-dehydro-thromboxane B3 is currently limited. The primary source of this data comes from a study focused on the microdetermination of this metabolite in human urine.

| Parameter | Value | Population | Reference |

| Urinary Concentration | 1.29 to 7.64 pg/mg creatinine | Healthy Volunteers | [2] |

| Relative Abundance | < 1% of 11-dehydro-thromboxane B2 | Healthy Volunteers | [2] |

| Effect of EPA | Increased urinary levels | Healthy Volunteers | [2] |

Note: The data presented is from a single study and should be considered preliminary. Further research with larger and more diverse cohorts is required to establish definitive reference ranges and to understand the clinical significance of variations in 11-dehydro-TXB3 levels.

Experimental Protocols

Microdetermination of 11-Dehydrothromboxane B3 in Human Urine by Gas Chromatography-Selected Ion Monitoring (GC-SIM)

This method provides a sensitive and specific approach for quantifying the low levels of 11-dehydro-TXB3 found in urine.

1. Sample Preparation and Extraction:

- An internal standard, [¹⁸O₂]11-dehydrothromboxane B3, is added to the urine sample.

- The sample is subjected to chromatographic extraction using a Sep-Pak tC18 cartridge followed by a silica gel column to isolate the target analyte.

2. Derivatization:

- The extracted 11-dehydro-TXB3 is converted to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative. This process enhances the volatility and thermal stability of the molecule for gas chromatography.

3. GC-SIM Analysis:

- The derivatized sample is analyzed using a gas chromatograph equipped with an MP-65HT capillary column.

- Selected ion monitoring is used for detection, focusing on specific mass-to-charge ratios (m/z) to ensure high selectivity and eliminate interference from the urine matrix.

- The monitored ions include m/z 696.4511 for 11-dehydro-TXB3 and m/z 700.4597 for the [¹⁸O₂] internal standard[2].

4. Quantification:

- The concentration of 11-dehydro-TXB3 is determined by comparing the peak area of the analyte to that of the internal standard. A standard curve is generated with a linear response typically observed in the range of 10 pg to 10 ng.

Signaling Pathways and Experimental Workflows

Comparative Signaling Pathways of Thromboxane A2 and A3

Thromboxane A2 and A3 both exert their effects through the thromboxane receptor (TP), a G-protein coupled receptor. However, their differing potencies lead to distinct downstream effects.

Caption: Comparative signaling of TXA2 and TXA3.

Experimental Workflow for Urinary 11-Dehydro-TXB3 Analysis

The following diagram illustrates the key steps in the GC-SIM based quantification of 11-dehydro-TXB3 from urine samples.

Caption: GC-SIM workflow for 11-dehydro-TXB3.

Discussion and Future Directions

The preliminary data on 11-dehydro-thromboxane B3 suggest that its measurement could serve as a valuable biomarker for assessing the metabolic effects of dietary EPA supplementation. The shift in the thromboxane profile from the highly pro-thrombotic TXA2 to the less active TXA3, as reflected by their respective urinary metabolites, provides a mechanistic rationale for the cardiovascular benefits associated with omega-3 fatty acids.

However, the field is still in its infancy, and several key areas require further investigation:

-

Establishment of Robust Quantitative Data: Larger clinical trials are needed to establish reference ranges for urinary 11-dehydro-TXB3 in various populations, including healthy individuals and patients with cardiovascular disease. Dose-response studies with EPA supplementation would also be highly informative.

-

Comparative Potency and Receptor Binding Studies: Detailed in vitro studies are required to quantify the differences in potency (e.g., EC50 for platelet aggregation) and receptor binding affinity (e.g., Ki or Kd values) between TXA2 and TXA3. This will provide a more precise understanding of their relative biological activities.

-

Elucidation of TXA3-Specific Signaling: While it is presumed that TXA3 signals through the same TP receptor as TXA2, studies investigating potential subtle differences in downstream signaling pathways would be beneficial.

-

Clinical Correlation: Future studies should aim to correlate urinary 11-dehydro-TXB3 levels with clinical outcomes in patients with or at risk for cardiovascular disease. This will help to establish its utility as a prognostic or diagnostic biomarker.

References

- 1. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relation of fish oil supplementation to markers of atherothrombotic risk in patients with cardiovascular disease not receiving lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Thromboxane B3 Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane B3 (TXB3) is the stable, inactive hydrolysis product of the biologically active, but highly unstable, thromboxane A3 (TXA3). The biosynthesis of TXA3 from the omega-3 fatty acid eicosapentaenoic acid (EPA) positions it as a key area of interest in cardiovascular research and drug development. Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent mediator of platelet aggregation and vasoconstriction, TXA3 exhibits attenuated biological activity. This key difference underscores the potential therapeutic benefits of dietary omega-3 fatty acid supplementation in mitigating prothrombotic and vasoconstrictive states. This guide provides an in-depth overview of the foundational research on TXB3 and its metabolites, focusing on their biosynthesis, metabolism, signaling pathways, and the analytical methodologies for their detection and quantification.

Biosynthesis and Metabolism of Thromboxane B3

The formation of thromboxane B3 is intricately linked to the metabolic cascade of eicosapentaenoic acid (EPA). Upon cellular stimulation, EPA is liberated from membrane phospholipids and is metabolized by cyclooxygenase (COX) enzymes to form the prostaglandin endoperoxide, PGH3. Subsequently, thromboxane synthase acts on PGH3 to produce the transient thromboxane A3 (TXA3). Due to its inherent instability in aqueous environments, TXA3 is rapidly hydrolyzed to the more stable thromboxane B3 (TXB3).[1]

Further metabolism of TXB3 is understood to follow pathways analogous to that of thromboxane B2 (TXB2), the stable metabolite of TXA2. The primary metabolic routes involve β-oxidation and the dehydrogenation of the C-11 hydroxyl group. This leads to the formation of two major urinary metabolites:

-

11-dehydro-thromboxane B3: This metabolite is formed through the action of 11-hydroxydehydrogenase on TXB3. Its presence in urine serves as a reliable biomarker for in vivo TXA3 production.

-

2,3-dinor-thromboxane B3: This metabolite results from the β-oxidation of the carboxylic acid side chain of TXB3. While its direct measurement is less commonly reported than its TXB2 analogue, its formation is a predicted and significant metabolic pathway.

The measurement of these urinary metabolites provides a non-invasive method to assess the endogenous production of TXA3.[2]

Signaling Pathways

Thromboxane A3, like its counterpart TXA2, exerts its biological effects by interacting with the thromboxane A2 receptor, also known as the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq family of G-proteins.[3][4] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.[5][6]

The culmination of this signaling pathway is the physiological response of platelet activation and smooth muscle contraction. However, a crucial distinction lies in the potency of TXA3 as an agonist for the TP receptor compared to TXA2.

Comparative Biological Activity of Thromboxane A3 and Thromboxane A2

| Parameter | Thromboxane A2 (from Arachidonic Acid) | Thromboxane A3 (from Eicosapentaenoic Acid) | Reference |

| Platelet Aggregation | Potent Inducer | Weak Inducer | [General Consensus] |

| Vasoconstriction | Potent Vasoconstrictor | Weak Vasoconstrictor | [General Consensus] |

| TP Receptor Binding | High Affinity | Lower Affinity | [Inferred] |

Experimental Protocols

The accurate detection and quantification of thromboxane B3 and its metabolites are crucial for research in this field. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Thromboxane B3 Analysis

1. Sample Preparation and Extraction:

-

Acidify urine or plasma samples to a pH of approximately 3.0.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the thromboxanes.

-

Elute the analytes from the SPE cartridge with an organic solvent such as ethyl acetate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

-

To improve volatility and chromatographic properties, derivatize the extracted thromboxanes. A common method involves methoximation of the ketone groups followed by esterification of the carboxylic acid and silylation of the hydroxyl groups.

3. GC-MS Analysis:

-

Employ a capillary GC column suitable for lipid analysis.

-

Utilize selected ion monitoring (SIM) on the mass spectrometer to enhance sensitivity and specificity for the target analytes.

-

Use a stable isotope-labeled internal standard (e.g., d4-TXB2) for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Thromboxane Metabolite Analysis

1. Sample Preparation:

-

Acidify urine samples.

-

Perform solid-phase extraction, often with a mixed-mode or polymeric sorbent, to clean up the sample and concentrate the analytes.[7]

-

Elute the metabolites and evaporate to dryness.

-

Reconstitute the sample in the initial mobile phase.

2. LC Separation:

-

Utilize a reversed-phase C18 column with a gradient elution profile, typically using a mobile phase consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic component (e.g., acetonitrile or methanol).

3. MS/MS Detection:

-

Employ electrospray ionization (ESI) in the negative ion mode.

-

Use multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each metabolite.

-

Incorporate stable isotope-labeled internal standards for each analyte to ensure accurate quantification.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis and major metabolic pathways of thromboxane B3.

Caption: Simplified signaling cascade of thromboxane A3 via the TP receptor.

Caption: General workflow for the analysis of TXB3 metabolites by LC-MS/MS.

Conclusion

The study of thromboxane B3 and its metabolites offers a promising avenue for understanding the cardiovascular benefits of omega-3 fatty acids. The attenuated biological activity of its precursor, TXA3, compared to the prothrombotic and vasoconstrictive TXA2, highlights a key mechanism for this protective effect. Further research, particularly in obtaining precise quantitative data on the comparative bioactivities of TXA3 and TXA2, will be instrumental in the development of novel therapeutic strategies targeting the thromboxane pathway for the prevention and treatment of cardiovascular diseases. The analytical methods outlined in this guide provide a robust framework for researchers to accurately measure these important lipid mediators and advance our understanding of their physiological and pathological roles.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 3. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. celerion.com [celerion.com]

- 8. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Measurement of 11-Dehydro Thromboxane B3 in Human Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydro thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3).[1] The synthesis of TXA3 occurs in platelets following dietary supplementation with eicosapentaenoic acid (EPA), an omega-3 fatty acid.[2][3] Unlike its arachidonic acid-derived counterpart, thromboxane A2, TXA3 is considered to be non-aggregatory.[2] The measurement of urinary 11-dehydro-TXB3 provides a non-invasive method to assess the in vivo production of TXA3 and can be a valuable biomarker in studies investigating the effects of EPA supplementation and its role in cardiovascular health. In healthy volunteers, the level of 11-dehydro-TXB3 is typically less than 1% of that of 11-dehydro-thromboxane B2, but it increases with dietary EPA supplementation.[4]

This application note provides detailed protocols for the preparation of urine samples for the accurate measurement of 11-dehydro-TXB3 using both chromatographic and immunoassay methods.

Signaling Pathway of 11-Dehydro Thromboxane B3 Formation

The formation of 11-dehydro-TXB3 begins with the dietary intake of eicosapentaenoic acid (EPA). Within platelets, EPA is converted through a series of enzymatic reactions into the unstable thromboxane A3 (TXA3). TXA3 is then rapidly hydrolyzed to the more stable thromboxane B3 (TXB3). Finally, TXB3 undergoes further metabolism in the liver and other tissues to form 11-dehydro-thromboxane B3, which is then excreted in the urine. The key enzymes in this pathway are cyclooxygenase (COX) and thromboxane synthase.[5]

Caption: Metabolic Pathway of 11-Dehydro Thromboxane B3.

Experimental Workflow for Urine Sample Preparation

The following diagram outlines the general workflow for preparing urine samples for 11-dehydro-TXB3 analysis. The specific details for each step are provided in the subsequent protocols.

Caption: Experimental Workflow for 11-Dehydro TXB3 Measurement.

Experimental Protocols

Urine Sample Collection and Storage

Proper sample handling is critical for the accuracy of 11-dehydro-TXB3 measurements.

-

Collection: Collect a mid-stream urine sample in a sterile container.

-

Storage: Immediately after collection, freeze the urine samples at -20°C or lower. For long-term storage, -80°C is recommended. Studies have shown that 11-dehydro-thromboxane B2 is stable in urine for up to 10 years when stored at -40°C.

-

Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles. While 11-dehydro-thromboxane B2 has been shown to be stable for up to 10 freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Protocol for Solid-Phase Extraction (SPE) for LC-MS/MS and GC-MS Analysis

This protocol is adapted from methods for 11-dehydro-thromboxane B2 and is suitable for the extraction of 11-dehydro-TXB3 from urine prior to mass spectrometry analysis.[4][6]

Materials:

-

C18 SPE Cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Internal Standard (e.g., [¹⁸O₂]11-dehydro-thromboxane B3 or a deuterated analog)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples at 2,000 x g for 10 minutes to pellet any sediment.

-

Transfer the supernatant to a clean tube.

-

Spike the urine supernatant with the internal standard.

-

Acidify the urine to a pH of ~3 with formic acid.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.[7] Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the acidified urine sample onto the conditioned C18 cartridge at a slow, drop-wise rate.

-

-

Washing:

-

Wash the cartridge with 3 mL of water to remove polar impurities.

-

Wash the cartridge with 3 mL of 15% methanol in water to remove less non-polar impurities.

-

Wash the cartridge with 3 mL of hexane to remove lipids.

-

-

Elution:

-

Elute the 11-dehydro-TXB3 with 2 mL of methyl formate or ethyl acetate.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

-

Protocol for Competitive ELISA

This is a general protocol for a competitive ELISA, which is a common format for measuring small molecules like thromboxane metabolites. Specific details may vary depending on the commercial kit used.[8][9][10][11]

Materials:

-

ELISA plate pre-coated with a capture antibody (e.g., anti-mouse IgG)

-

11-dehydro-TXB3 standard

-

11-dehydro-TXB3 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase)

-

Monoclonal or polyclonal antibody specific for 11-dehydro-TXB3

-

Wash buffer

-

Assay buffer (or sample diluent)

-

Substrate solution (e.g., pNPP for alkaline phosphatase or TMB for HRP)

-

Stop solution

-

Microplate reader

Procedure:

-

Standard and Sample Preparation:

-

Prepare a standard curve by serially diluting the 11-dehydro-TXB3 standard in assay buffer.

-

Dilute urine samples with assay buffer as needed to bring the concentration of 11-dehydro-TXB3 within the range of the standard curve. A 1:5 dilution is often a good starting point.

-

-

Assay:

-

Add standards, controls, and diluted urine samples to the appropriate wells of the ELISA plate.

-

Add the 11-dehydro-TXB3-enzyme conjugate to each well.

-

Add the anti-11-dehydro-TXB3 antibody to each well.

-

Incubate the plate, typically for 1-2 hours at room temperature or 37°C, to allow for competitive binding.

-

-

Washing:

-

Wash the plate several times with wash buffer to remove unbound reagents.

-

-

Substrate Incubation:

-

Add the substrate solution to each well.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature, protected from light, to allow for color development.

-

-

Stopping the Reaction and Reading:

-

Add the stop solution to each well to stop the enzymatic reaction.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP or 450 nm for TMB).[9]

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of 11-dehydro-TXB3 in the samples by interpolating their absorbance values from the standard curve.

-

Correct for the dilution factor to obtain the final concentration in the original urine sample.

-

It is common practice to normalize the 11-dehydro-TXB3 concentration to the urinary creatinine concentration to account for variations in urine dilution.

-

Data Presentation

The following tables summarize key quantitative data for the measurement of 11-dehydro-thromboxane metabolites.

Table 1: Stability of 11-Dehydro-Thromboxane B2 in Urine

| Storage Condition | Duration | Analyte Stability (% of Baseline) | Reference |

| -40°C | Up to 10 years | Stable | |

| Freeze-Thaw Cycles | Up to 10 cycles | 100.4 ± 21% |

Table 2: Performance of Analytical Methods for 11-Dehydro-Thromboxane Metabolites

| Analytical Method | Sample Preparation | Recovery Rate | Limit of Quantification (LOQ) | Reference |

| GC-MS | SPE and Derivatization | 84.6 ± 2.5% (for 11-dehydro-TXB2) | ~10 pg/tube | [12] |

| LC-MS/MS | SPE | 91.0 - 96.0% (for 11-dehydro-TXB2) | 50 pg/tube | [13] |

| ELISA | Dilution | Not applicable | Varies by kit (typically pg/mL range) |

Table 3: Reported Concentrations of 11-Dehydro-Thromboxane B3 in Human Urine

| Population | Concentration Range (pg/mg creatinine) | Reference |

| Healthy Volunteers | 1.29 to 7.64 | [4] |

| Healthy Volunteers (after EPA supplementation) | Increased | [4] |

Conclusion

The measurement of urinary 11-dehydro-thromboxane B3 is a valuable tool for assessing the in vivo metabolism of eicosapentaenoic acid. Accurate and reproducible results depend on meticulous sample collection, storage, and preparation. Both mass spectrometry-based methods and immunoassays can be employed for quantification, with the choice of method depending on the required sensitivity, specificity, and sample throughput. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important biomarker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of thromboxane B3 converted from eicosapentaenoic acid in human platelet rich plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxanes: selective biosynthesis and distinct biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Assay Procedure for Competitive-ELISA [elabscience.com]

- 11. stjohnslabs.com [stjohnslabs.com]

- 12. GC/MS/MS quantification of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 11-Dehydro Thromboxane B3 in Human Urine by Gas Chromatography/Selected-Ion Monitoring (GC/SIM)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 11-Dehydro thromboxane B3 (11-dehydro-TXB3), a key urinary metabolite of Thromboxane A3, using gas chromatography coupled with selected-ion monitoring mass spectrometry (GC/SIM). The protocol outlines procedures for sample extraction, chemical derivatization, and instrumental analysis, providing researchers, scientists, and drug development professionals with a reliable methodology for monitoring eicosanoid metabolism. The method demonstrates good linearity and has been successfully applied to the determination of 11-dehydro-TXB3 in human urine samples.[1]

Introduction

Thromboxanes are potent bioactive eicosanoids derived from polyunsaturated fatty acids that play crucial roles in various physiological and pathological processes, including hemostasis, thrombosis, and inflammation.[2][3] Thromboxane A3 (TXA3) is synthesized from eicosapentaenoic acid (EPA). Due to the short half-life of the parent compounds, stable metabolites are often measured to assess their biosynthesis. 11-Dehydro thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of TXA3, making it a valuable biomarker for in vivo TXA3 production.[4] Monitoring the levels of 11-dehydro-TXB3 can provide insights into the effects of dietary interventions, such as supplementation with EPA, and the efficacy of therapeutic agents targeting the eicosanoid pathway.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of eicosanoids.[5][6] However, the analysis of these compounds by GC-MS often requires derivatization to improve their volatility and thermal stability. This application note describes a detailed protocol for the analysis of 11-dehydro-TXB3 in human urine using GC with selected-ion monitoring (SIM), a technique that offers enhanced sensitivity by focusing the mass spectrometer on specific ions of interest.

Experimental Protocol

This protocol is based on the method described by Ishibashi et al. (1995).[1]

1. Materials and Reagents

-

11-Dehydro thromboxane B3 standard (analytical grade)

-

[¹⁸O₂]11-dehydrothromboxane B3 (internal standard)[1]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diazomethane (for methylation)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Dimethylisopropylsilyl imidazole

-

n-Propylamine

-

Sep-Pak tC18 cartridges

-

Silica gel columns

-

Human urine samples

2. Sample Preparation and Extraction

-

To 10 mL of human urine, add a known amount of the internal standard, [¹⁸O₂]11-dehydrothromboxane B3.[1]

-

Acidify the urine sample to pH 3.0 with 1 M HCl.

-

Condition a Sep-Pak tC18 cartridge by washing with 10 mL of methanol followed by 10 mL of distilled water.

-

Apply the acidified urine sample to the conditioned Sep-Pak tC18 cartridge.

-

Wash the cartridge with 10 mL of distilled water, followed by 10 mL of hexane.

-

Elute the analytes with 10 mL of ethyl acetate.

-

Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen.

-

Further purify the sample using a silica gel column.[1]

-

Condition the silica gel column with hexane.

-

Dissolve the residue from the Sep-Pak elution in a small volume of the mobile phase and apply to the silica gel column.

-

Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fraction containing 11-dehydro-TXB3 and evaporate to dryness.

3. Derivatization

-

Methylation: Treat the dried extract with an ethereal solution of diazomethane to convert the carboxylic acid group to a methyl ester.[1]

-

Amidation: Add n-propylamine to convert the C-11 lactone to the n-propylamide.[1]

-

Silylation: React the sample with dimethylisopropylsilyl imidazole to derivatize the hydroxyl groups to dimethylisopropylsilyl ethers.[1]

-

Evaporate the derivatization reagents under nitrogen and reconstitute the sample in a suitable solvent (e.g., hexane) for GC/SIM analysis.

4. GC/SIM Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: MP-65HT capillary column (or equivalent non-polar column)[1]

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 180 °C

-

Ramp: 20 °C/min to 300 °C

-

Hold: 10 min at 300 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Selected-Ion Monitoring (SIM) Parameters: Monitor the following ions (m/z):

5. Quantification

Construct a calibration curve by plotting the ratio of the peak area of the 11-dehydro-TXB3 derivative to the peak area of the internal standard derivative against the concentration of the 11-dehydro-TXB3 standard. The concentration of 11-dehydro-TXB3 in the urine samples can then be determined from this calibration curve.

Data Presentation

Table 1: Quantitative Data for 11-Dehydro Thromboxane B3 Analysis

| Parameter | Value | Reference |

| Linearity Range | 10 pg to 10 ng/tube | [1] |

| Detected Levels in Human Urine | 1.29 to 7.64 pg/mg creatinine | [1] |

| Retention Time Difference (vs. 11-dehydro-TXB2) | 11-dehydro-TXB3 elutes 15 s after | [1] |

Visualizations

Caption: Experimental workflow for the GC/SIM analysis of 11-Dehydro thromboxane B3.

Caption: Biosynthesis pathway of 11-Dehydro thromboxane B3.

Conclusion

The GC/SIM method described in this application note provides a selective and sensitive approach for the quantification of 11-dehydro-TXB3 in human urine. The detailed protocol for sample preparation, derivatization, and instrumental analysis, along with the quantitative data and workflow visualizations, offers a comprehensive resource for researchers in the fields of eicosanoid biology and drug development. This method can be a valuable tool for studies investigating the role of the thromboxane pathway in health and disease.

References

- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 3. wjgnet.com [wjgnet.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 11-Dehydro Thromboxane B3 as a Biomarker in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

11-Dehydro thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3).[1] Unlike the more commonly studied thromboxane A2 (TXA2), which is derived from arachidonic acid, TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[2][3] The measurement of urinary 11-dehydro-TXB3 provides a non-invasive and reliable method to assess the in vivo biosynthesis of TXA3. This biomarker is of significant interest in clinical trials evaluating interventions that modulate omega-3 fatty acid metabolism and platelet activity.

Clinical Significance

The clinical utility of 11-dehydro-TXB3 as a biomarker is primarily centered on its role as an indicator of EPA-derived thromboxane production. Elevated levels of this metabolite are observed following dietary supplementation with eicosapentaenoic acid.[4] While thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, thromboxane A3 is considered to be less potent.[2] Therefore, monitoring 11-dehydro-TXB3 can be valuable in clinical trials investigating:

-

Dietary Interventions: Assessing the impact of EPA-rich diets or supplements on eicosanoid profiles.

-

Cardiovascular Disease: Evaluating therapies that aim to shift the balance from the prothrombotic TXA2 pathway to the less active TXA3 pathway.

-

Antiplatelet Therapies: Understanding the comprehensive effects of antiplatelet drugs on different thromboxane species.

Data Presentation

The following table summarizes the quantitative data for 11-dehydro-TXB3 levels in human urine as reported in the scientific literature.

| Parameter | Value | Reference |

| Normal Range in Healthy Volunteers | 1.29 to 7.64 pg/mg creatinine | [4] |

| Relative Level Compared to 11-dehydro-TXB2 | Less than 1% of 11-dehydro-TXB2 in healthy volunteers | [4] |

| Response to EPA Supplementation | Increased levels observed with dietary EPA supplementation | [4] |

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for 11-Dehydro Thromboxane B3

This protocol is based on the methodology described for the microdetermination of 11-dehydro-TXB3 in human urine.[4]

a. Sample Preparation and Extraction

-

Internal Standard: Add a known amount of [¹⁸O₂]11-dehydrothromboxane B3 to the urine sample to serve as an internal standard for quantification.

-

Solid-Phase Extraction (SPE):

-

Condition a Sep-Pak tC18 cartridge with methanol followed by water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate).

-

-

Silica Gel Column Chromatography:

-

Further purify the eluate from the SPE step using a silica gel column to separate 11-dehydro-TXB3 from other interfering substances.

-

b. Derivatization

-

Convert the extracted and purified 11-dehydro-TXB3 to its 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative. This enhances the volatility and thermal stability of the analyte for GC analysis.

c. GC-MS Analysis

-

Gas Chromatograph: Use a high-resolution capillary column (e.g., MP-65HT) for optimal separation.

-

Mass Spectrometer: Operate in selected-ion monitoring (SIM) mode to enhance sensitivity and specificity.

-

Ions to Monitor:

-

m/z 696.4511 for 11-dehydro-TXB3

-

m/z 700.4597 for [¹⁸O₂]11-dehydro-TXB3 (internal standard)

-

2. Enzyme-Linked Immunosorbent Assay (ELISA) - Adapted Protocol

Disclaimer: As of the latest literature review, a specific commercial ELISA kit for 11-dehydrothromboxane B3 has not been widely reported. The following protocol is a general guideline adapted from established ELISAs for the structurally similar 11-dehydrothromboxane B2 and would require the development of specific antibodies for the B3 variant.

a. Principle

This is a competitive immunoassay. 11-dehydro-TXB3 in the sample competes with a fixed amount of enzyme-labeled 11-dehydro-TXB3 for binding to a limited amount of specific antibody. The amount of bound enzyme is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.

b. Materials

-

Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)

-

Monoclonal antibody specific for 11-dehydro-TXB3

-

11-dehydro-TXB3 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase)

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Standard solutions of 11-dehydro-TXB3

c. Procedure

-

Sample and Standard Preparation: Prepare serial dilutions of the 11-dehydro-TXB3 standard. Dilute urine samples as required.

-

Incubation: Add the standards, controls, and samples to the wells of the microplate. Add the enzyme-conjugated 11-dehydro-TXB3 and the specific monoclonal antibody. Incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to the wells. The enzyme bound to the plate will catalyze a color change.

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 11-dehydro-TXB3 in the samples from the standard curve.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Adapted Protocol

a. Sample Preparation

-

Internal Standard: Add a deuterated analog of 11-dehydro-TXB3 to the urine sample as an internal standard.

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., mixed-mode anion exchange) for extraction and purification of the analyte from the urine matrix.

b. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic or acetic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Selected Reaction Monitoring (SRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. The specific m/z transitions for 11-dehydro-TXB3 would need to be determined empirically.

-

Visualizations

Caption: Biosynthesis of 11-Dehydro thromboxane B3.

Caption: GC-MS Workflow for 11-Dehydro thromboxane B3.

Caption: ELISA Workflow for Thromboxane Metabolites.

Caption: LC-MS/MS Workflow for Thromboxane Metabolites.

References

- 1. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Analysis of thromboxane B3 converted from eicosapentaenoic acid in human platelet rich plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Measuring 11-Dehydro Thromboxane B3 in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the measurement of 11-Dehydro Thromboxane B3 (11-dehydro-TXB3), a key urinary metabolite of Thromboxane A3 (TXA3). Accurate quantification of 11-dehydro-TXB3 is crucial for assessing the in vivo activity of the TXA3 pathway, which is of significant interest in preclinical research, particularly in studies involving omega-3 fatty acid supplementation and its effects on thrombosis, inflammation, and cardiovascular diseases.

11-dehydro-TXB3 is a stable metabolite that offers a reliable indication of systemic TXA3 production.[1] This document outlines the rationale for its measurement, sample handling procedures, and detailed protocols for quantification using both immunoassay and mass spectrometry-based methods. While specific validated protocols for 11-dehydro-TXB3 in preclinical models are not widely published, the following sections provide detailed methodologies adapted from well-established procedures for the closely related 11-dehydro-thromboxane B2 and from published methods for 11-dehydro-TXB3 in human samples.

Thromboxane A3 Signaling Pathway

Thromboxane A3 is synthesized from eicosapentaenoic acid (EPA). It signals through the thromboxane A2 receptor (TP receptor), initiating a cascade of intracellular events that modulate platelet aggregation and vasoconstriction. While generally less potent than its arachidonic acid-derived counterpart, Thromboxane A2, the TXA3 pathway is a significant area of investigation for its potential anti-thrombotic effects.

References

Application Note: Solid-Phase Extraction of 11-Dehydrothromboxane B3 from Human Urine

Abstract

This application note details a robust protocol for the solid-phase extraction (SPE) of 11-Dehydrothromboxane B3 (11-dehydro-TXB3), a key urinary metabolite of Thromboxane A3 (TXA3), from human urine. The procedure is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The protocol utilizes a C18 reverse-phase SPE cartridge to effectively isolate the analyte from complex urine matrix interferences.

Introduction

11-Dehydrothromboxane B3 is a stable, terminal metabolite of the biologically active, yet highly unstable, Thromboxane A3. TXA3 is produced from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and its levels can be indicative of platelet activation and arachidonic acid metabolism via the COX pathway. Accurate measurement of urinary 11-dehydro-TXB3 provides a non-invasive window into systemic thromboxane production.[1] However, the urine matrix is complex, containing numerous interfering substances that can suppress ionization and co-elute with the analyte of interest.[2][3] Solid-phase extraction is a critical sample preparation step to remove these interferences and concentrate the analyte, thereby improving assay sensitivity and reliability.[4]

This protocol is based on established methods for thromboxane metabolites, using a C18 sorbent which retains nonpolar compounds like 11-dehydro-TXB3 from the polar aqueous urine sample.[1][5][6]

Biosynthesis and Metabolism of Thromboxane A3

To provide context for the biomarker's origin, the following diagram illustrates the simplified enzymatic pathway leading to the formation of 11-dehydro-TXB3.

Caption: Pathway from EPA to 11-dehydro-TXB3.

Materials and Reagents

-

SPE Cartridge: C18 SPE column (50 mg, 1 mL) or similar octadecylsilyl silica cartridge.[5][6]

-

Urine Samples: Collected and stored at -80°C until analysis.[5]

-

Internal Standard (IS): Deuterated or ¹⁸O₂-labeled 11-dehydro-TXB3 (or a structurally similar thromboxane metabolite like d₄-11-dehydro-TXB2).[1]

-

Methanol (MeOH): HPLC grade.

-

Acetonitrile (ACN): HPLC grade.

-

Ethyl Acetate: HPLC grade.

-

Hexane: HPLC grade.

-

Formic Acid (FA): ≥98%.

-

Hydrochloric Acid (HCl): 1.0 N.

-

Ammonia Solution: As required for pH adjustment.

-

Deionized Water: High purity, 18 MΩ·cm.

-

Nitrogen Gas: For sample evaporation.

-

Centrifuge

-

Vortex Mixer

-

Positive Pressure or Vacuum Manifold for SPE.

Experimental Protocol

The following workflow outlines the complete solid-phase extraction procedure.

Caption: Step-by-step solid-phase extraction workflow.

Detailed Steps:

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Centrifuge at ~2,000 rpm for 10 minutes to pellet any precipitate.[7]

-

Transfer 1 mL of the supernatant to a clean tube.

-

Acidify the sample to a pH between 3.0 and 4.0 using HCl or acetic acid.[5][8] This step is crucial to ensure the carboxylic acid moiety of the analyte is protonated, enabling its retention on the C18 sorbent.

-

-

Internal Standard Spiking:

-

Add an appropriate amount of the internal standard solution to the acidified urine sample and vortex briefly.

-

-

SPE Cartridge Conditioning:

-

Place a C18 (50 mg) cartridge on the SPE manifold.

-

Condition the sorbent by passing 1 mL of methanol.

-

Equilibrate the sorbent by passing 1 mL of deionized water. Do not allow the cartridge to go dry before loading the sample.[5]

-

-

Sample Loading:

-

Load the entire pre-treated sample (1 mL) onto the conditioned cartridge.

-

Apply gentle vacuum or positive pressure to achieve a slow, consistent flow rate of approximately 0.5-1 mL/minute.[8]

-

-

Washing:

-

Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar impurities.[5][8]

-

Wash 2 (Less-Polar Interference Removal): Wash the cartridge with 1 mL of an aqueous organic solution (e.g., 5-15% methanol in water) followed by 1 mL of hexane to remove less polar, interfering substances.[2][8]

-

-

Drying:

-

Dry the SPE cartridge thoroughly by applying a strong vacuum or positive pressure for 5-10 minutes to remove all residual washing solvents.

-

-

Elution:

-

Evaporation and Reconstitution:

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at room temperature or ≤ 40°C.

-

Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 15% acetonitrile in water).[5]

-